molecular formula C11H10N4OS B2836213 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide CAS No. 1797856-08-6

2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide

Cat. No. B2836213
CAS RN: 1797856-08-6
M. Wt: 246.29
InChI Key: DIPNRKGQSWZGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. It is also known by its chemical formula C12H10N4OS and has a molecular weight of 266.3 g/mol. In

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has anti-inflammatory and anticancer effects. It has been found to inhibit the production of certain inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger production. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.

Future Directions

There are several future directions for the study of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to study its potential use in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, its potential toxicity needs to be further evaluated to determine its safety for use in humans.
In conclusion, 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has potential applications in various scientific fields, including as a therapeutic agent for inflammatory diseases and cancer. Its synthesis method is relatively simple, and its mechanism of action has been partially elucidated. However, its potential toxicity needs to be carefully evaluated before use in humans, and further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-bromo-4-methylpyridine with potassium thioacetate to form 2-(methylsulfanyl)pyridine-4-carbothioamide. This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of triethylamine to form the final product.

Scientific Research Applications

2-(methylsulfanyl)-N-(pyrazin-2-yl)pyridine-4-carboxamide has been studied for its potential application in various scientific fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-methylsulfanyl-N-pyrazin-2-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-17-10-6-8(2-3-14-10)11(16)15-9-7-12-4-5-13-9/h2-7H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPNRKGQSWZGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.